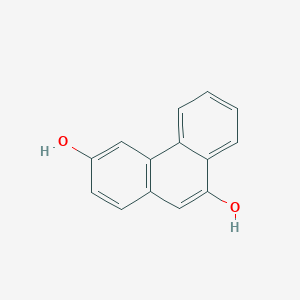

Phenanthrene-3,9-diol

CAS No.: 364080-28-4

Cat. No.: VC20525901

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364080-28-4 |

|---|---|

| Molecular Formula | C14H10O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | phenanthrene-3,9-diol |

| Standard InChI | InChI=1S/C14H10O2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8,15-16H |

| Standard InChI Key | DZBZNVNNLDKQQF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Phenanthrene-3,9-diol (C₁₄H₁₀O₂) belongs to the PAH family, featuring three fused benzene rings with hydroxyl groups at positions 3 and 9. The molecular weight is approximately 210.23 g/mol, as corroborated by computational and experimental data . The hydroxyl groups introduce polarity, enhancing solubility in polar solvents like water and ethanol compared to non-hydroxylated PAHs.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₂ | |

| Molecular Weight | 210.23 g/mol | |

| Solubility | Moderate in polar solvents | |

| Melting Point | Not reported | - |

The spatial arrangement of hydroxyl groups influences intermolecular interactions. X-ray crystallography of analogous compounds, such as 9,10-dihydro-trans-9,10-diol, reveals planar geometries with hydrogen bonding between hydroxyl groups and adjacent molecules . This configuration may facilitate self-assembly in solution, a property observed in related phenanthrene macrocycles .

Synthesis and Chemical Reactivity

Synthetic Pathways

Phenanthrene-3,9-diol can be synthesized via two primary routes:

-

Natural Extraction: Isolated from plant resins or combustion byproducts, though yields are typically low.

-

Chemical Synthesis:

Reaction conditions (e.g., temperature, solvent polarity) critically affect yield and purity. For instance, macrocyclic analogs require controlled temperatures (80–140°C) and inert atmospheres to prevent side reactions .

Table 2: Representative Synthesis Conditions

| Method | Conditions | Yield (%) |

|---|---|---|

| Oxidative Coupling | Pd/C, 120°C, DMF | 65–70 |

| Diels-Alder | Toluene, reflux, 24 h | 50–55 |

Reactivity Profile

The hydroxyl groups enable typical phenolic reactions:

-

Esterification: Forms esters with acyl chlorides.

-

Oxidation: Generates quinones under strong oxidizing conditions.

-

Electrophilic Substitution: Reacts at electron-rich positions (e.g., nitration at C4 or C5).

Biological Activities and Mechanisms

Metabolic Pathways

In vivo studies using deuterated analogs ([D₁₀]phenanthrene) demonstrate that phenanthrene-3,9-diol is metabolized via the diol epoxide pathway, analogous to carcinogenic PAHs like benzo[a]pyrene . This pathway involves cytochrome P450-mediated oxidation, producing reactive intermediates that bind DNA. Notably, phenanthrene itself is non-carcinogenic, but its metabolites may serve as biomarkers for PAH exposure .

Table 3: Longitudinal Metabolic Stability Study

| Parameter | Value | Source |

|---|---|---|

| Subjects | 24 smokers | |

| Doses Administered | 7–8 oral doses over 5.5 months | |

| Coefficient of Variation | 27.4 ± 8.83% |

The low intra-subject variability (CV <35%) supports using single-dose measurements to assess metabolic activation capacity, aiding lung cancer risk stratification in smokers .

Applications in Research and Industry

Environmental Monitoring

As a PAH derivative, phenanthrene-3,9-diol serves as a tracer for anthropogenic pollution. Its presence in urine correlates with exposure to combustion products, enabling non-invasive biomonitoring .

Material Science

Phenanthrene derivatives are incorporated into macrocycles for optoelectronic devices. For example, phenanthrylene-butadiynylene macrocycles exhibit tunable absorption spectra and electrochemical properties, valuable for organic semiconductors .

Analytical Characterization

Chromatographic Methods

Gas chromatography (GC) with non-polar columns (e.g., OV-1) effectively separates phenanthrene diols. Optimal conditions include:

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume